molecular formula C9H15BrO B1445454 (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol CAS No. 1053265-67-0

(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol

Cat. No.: B1445454
CAS No.: 1053265-67-0
M. Wt: 219.12 g/mol
InChI Key: HDNZYMKCYWLHGA-UHFFFAOYSA-N
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Description

(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol: is an organic compound with the molecular formula C9H15BrO It is characterized by a bromine atom attached to a cyclohexene ring, which also contains two methyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol typically involves the bromination of 5,5-dimethylcyclohex-1-en-1-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of bioactive compounds and pharmaceuticals.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor to drug candidates.
  • Studied for its effects on cellular pathways and molecular targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions or as a nucleophile in addition reactions, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

    (2-Chloro-5,5-dimethylcyclohex-1-en-1-yl)methanol: Similar structure with a chlorine atom instead of bromine.

    (2-Iodo-5,5-dimethylcyclohex-1-en-1-yl)methanol: Similar structure with an iodine atom instead of bromine.

    (2-Bromo-5-methylcyclohex-1-en-1-yl)methanol: Similar structure with one less methyl group.

Uniqueness:

  • The presence of the bromine atom in (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol imparts unique reactivity and selectivity in chemical reactions.
  • The compound’s specific configuration and functional groups make it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Properties

IUPAC Name

(2-bromo-5,5-dimethylcyclohexen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNZYMKCYWLHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CO)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251702
Record name 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053265-67-0
Record name 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053265-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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